molecular formula C14H9ClN4O2S B3858050 N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine

Cat. No.: B3858050
M. Wt: 332.8 g/mol
InChI Key: AHPQWLUNCGQKDB-LZYBPNLTSA-N
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Description

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine typically involves a multi-step process. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with 2-chloro-5-nitrobenzaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzothiazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.

    Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-chlorophenyl)methylideneamino]-5-nitropyridin-2-amine
  • (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

Uniqueness

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2S/c15-11-6-5-10(19(20)21)7-9(11)8-16-18-14-17-12-3-1-2-4-13(12)22-14/h1-8H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPQWLUNCGQKDB-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Reactant of Route 2
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N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Reactant of Route 3
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Reactant of Route 4
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Reactant of Route 5
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Reactant of Route 6
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine

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